molecular formula C15H20N2O4S3 B043566 Dansylamidoethyl methanethiosulfonate CAS No. 355115-41-2

Dansylamidoethyl methanethiosulfonate

Cat. No. B043566
CAS RN: 355115-41-2
M. Wt: 388.5 g/mol
InChI Key: ZKELPZYUWUFQLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Methyl methanethiosulfonate, a related compound, is formed from dimethyl sulfoxide with hydrogen chloride, suggesting a potential pathway for synthesizing related methanethiosulfonate compounds (Tsuchiya, Iriyama, & Umezawa, 1964).

Molecular Structure Analysis

  • The molecular structure of methyl methanethiosulfonate indicates a preference for a gauche conformation in the CSSC skeleton, which may provide insights into the structural tendencies of similar methanethiosulfonate compounds (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

  • Methyl methanethiosulfonate shows antibacterial and antifungal activities, suggesting that similar methanethiosulfonate derivatives could possess these properties as well (Tsuchiya, Iriyama, & Umezawa, 1964).

Physical Properties Analysis

  • The physical properties of methanethiosulfonate compounds can be inferred from studies on methanethiolate adsorption on surfaces, indicating their potential surface activity and interaction characteristics (Maksymovych, Sorescu, & Yates, 2006).

Chemical Properties Analysis

  • The reactivity of methanethiosulfonate compounds is highlighted by their ability to form disulfide bonds with albumin and thiolated particles, indicating their potential as linkers or probes in bioconjugation and imaging applications (Thonon, Jacques, & Desreux, 2007).

Scientific Research Applications

  • Direct STAT3 Inhibitors : DAEMTS derivatives, particularly methanethiosulfonate derivatives, have been identified as potential scaffolds for the preparation of direct STAT3 inhibitors, with some showing moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

  • Redox-responsive Hydrogels : Thiol-reactive thiosulfonate group-containing copolymers can be easily conjugated with thiol-containing molecules. They are used to create redox-responsive hydrogels that have potential applications in the design of biomaterials and biosensors (Arslan et al., 2020).

  • Biomimetic Applications : DAEMTS, specifically the novel zinc(II)-fluorophore dansylamidoethyl-pendant cyclen, forms stable complexes with metals like zinc(II), cadmium(II), and copper(II) at physiological pH, suggesting potential in biomimetic applications (Koike et al., 1996).

  • Enzyme and Protein Research : MMTS, a related compound, is known for effectively trapping thiol-disulfide states in proteins and may also generate additional disulfide bonds in vitro, hinting at applications in the study of protein structures and functions (Karala & Ruddock, 2007).

  • Therapeutic Drug Design : Interaction studies of MMTS with DPPC bilayers suggest potential applications in the design of new therapeutic drugs, indicating the compound's relevance in drug discovery and delivery systems (Defonsi Lestard et al., 2012).

  • Reversible Enzyme Inhibition : MMTS can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity, offering innovative applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

Safety and Hazards

Dansylamidoethyl methanethiosulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fumes and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELPZYUWUFQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391288
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylamidoethyl methanethiosulfonate

CAS RN

355115-41-2
Record name S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355115-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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